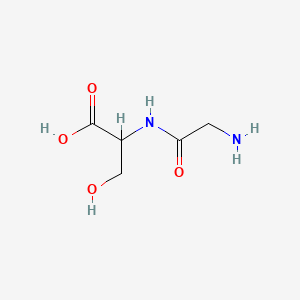

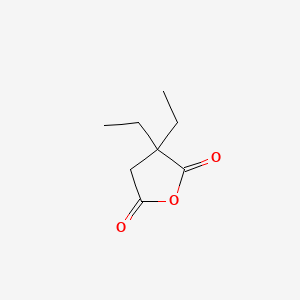

甲基2,4-二甲基-1H-吡咯-3-羧酸酯

描述

Synthesis Analysis

The synthesis of pyrrole derivatives typically involves condensation reactions or cyclization processes. For instance, ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized by the condensation of ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate and 2,4-dinitrophenylhydrazine . Similarly, other pyrrole derivatives were synthesized by condensation reactions involving different aldehydes and hydrazides . These methods could potentially be adapted for the synthesis of methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate by choosing appropriate starting materials and reaction conditions.

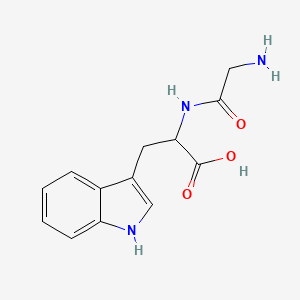

Molecular Structure Analysis

The molecular structure and properties of pyrrole derivatives have been extensively studied using quantum chemical calculations, including density functional theory (DFT) and Atoms in Molecules (AIM) theory. These studies provide insights into the electronic structure, vibrational properties, and intermolecular interactions of the molecules . For example, the vibrational analysis of ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate indicated red shifts in certain vibrational modes as a result of dimer formation through hydrogen bonding . Such analyses are crucial for understanding the behavior of methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate at the molecular level.

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions, including interactions with amines, aldehydes, and isothiocyanates, leading to the formation of complex structures. For instance, methyl 1-aryl-3-aroyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates reacted with N-substituted 3-amino-5,5-dimethyl-2-cyclohexenones to yield octahydro-1H,2'H-indole-3-spiro-2'-pyrrole-2,4,5'-triones . The reactivity of methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate could be explored in similar reactions to synthesize novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. The thermodynamic parameters calculated for these compounds indicate that their formation is generally exothermic and spontaneous at room temperature . Spectroscopic methods such as FT-IR, NMR, and UV-Vis have been used to characterize these compounds, providing information on their chemical shifts, absorption maxima, and molecular interactions . These techniques could be applied to methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate to determine its physical and chemical properties.

科学研究应用

抗微生物药剂合成

甲基2,4-二甲基-1H-吡咯-3-羧酸酯衍生物表现出显著的抗微生物特性。一项研究合成了新的衍生物,并发现它们对细菌和真菌感染有效。杂环环存在增强了它们的活性,特别是通过引入一个甲氧基组(Hublikar et al., 2019)。

化学传感器开发

这种化合物已被用于光学化学传感器的开发。合成了一种荧光传感器用于Zn2+和一种在半水介质中用于Cu2+的比色探针。与Cu2+形成的络合物进一步被用作焦磷酸盐的传感器,显示在生物和环境监测中的应用(Yang et al., 2018)。

钙通道激活剂研究

甲基2,4-二甲基-1H-吡咯-3-羧酸酯衍生物已被确认为一类新型的钙通道激活剂。这些化合物与传统的钙通道调节剂有不同的作用方式,并且具有更高的功效,使它们对于研究各种细胞类型中的钙通道非常有价值(Baxter et al., 1993)。

绿色合成方法

已进行了相关吡咯羧酸酯的环保合成方法研究。一项研究专注于使用碳酸二甲酯进行一锅式N-甲氧羰化过程,突显了向更可持续的化学生产过程的转变(Fan et al., 2008)。

安全和危害

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

属性

IUPAC Name |

methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-5-4-9-6(2)7(5)8(10)11-3/h4,9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTRAMBVKRHNQQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C1C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70200454 | |

| Record name | 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | |

CAS RN |

52459-90-2 | |

| Record name | 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052459902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。